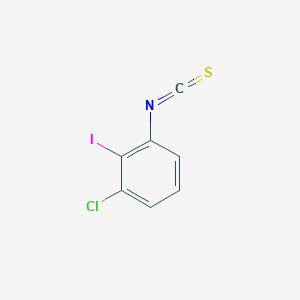
3-Chloro-2-iodophenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-iodophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. The compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
The synthesis of 3-Chloro-2-iodophenyl Isothiocyanate can be achieved through several methods. One common method involves the reaction of 3-Chloro-2-iodoaniline with thiophosgene. This reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide . Industrial production methods often utilize these reactions due to their efficiency and high yield.
Analyse Des Réactions Chimiques
3-Chloro-2-iodophenyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and other nucleophiles . The major products formed from these reactions are typically thioureas and other substituted isothiocyanates.
Applications De Recherche Scientifique
3-Chloro-2-iodophenyl Isothiocyanate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloro-2-iodophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to modify proteins and enzymes, thereby altering their function. The molecular targets and pathways involved include amino groups on proteins and enzymes, leading to the formation of thiourea derivatives .
Comparaison Avec Des Composés Similaires
3-Chloro-2-iodophenyl Isothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate and 4-nitrophenyl isothiocyanate . While all these compounds share the isothiocyanate functional group, this compound is unique due to the presence of both chlorine and iodine substituents on the aromatic ring. This unique structure can influence its reactivity and the types of reactions it undergoes .
Similar compounds include:
- Phenyl isothiocyanate
- 4-Nitrophenyl isothiocyanate
- 2-Iodophenyl isothiocyanate
Propriétés
Formule moléculaire |
C7H3ClINS |
|---|---|
Poids moléculaire |
295.53 g/mol |
Nom IUPAC |
1-chloro-2-iodo-3-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3ClINS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H |
Clé InChI |
LKCZZDCEMFFQTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)I)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


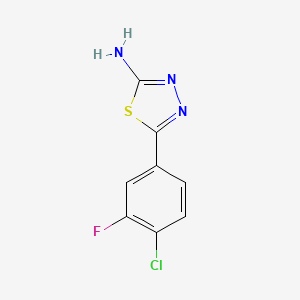
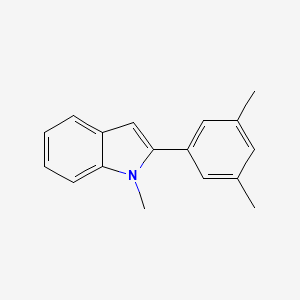
![2,6-Dioxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13690511.png)
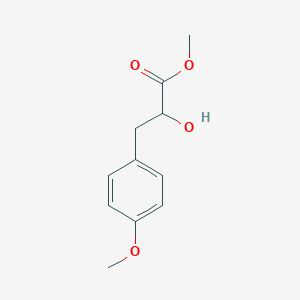
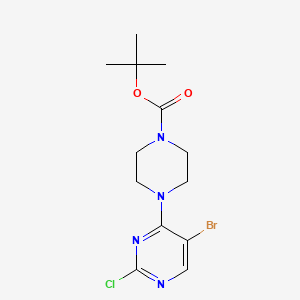
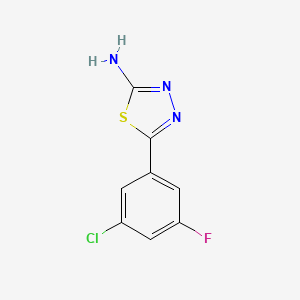
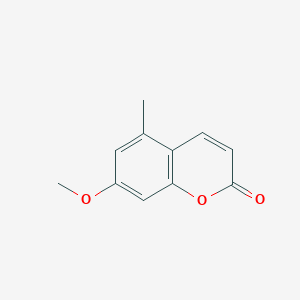
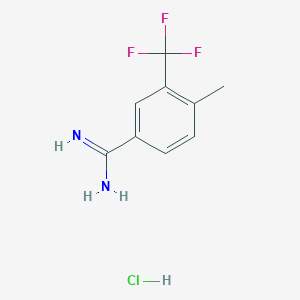
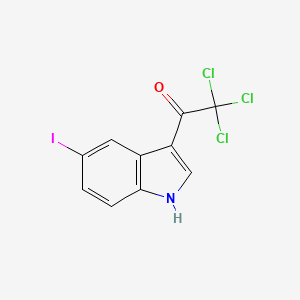
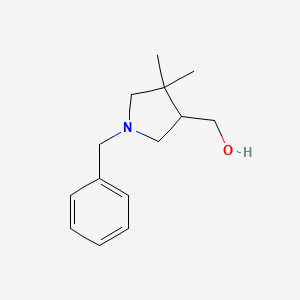
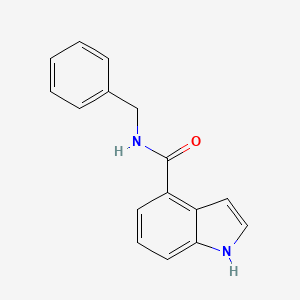
![2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one](/img/structure/B13690580.png)
![2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690586.png)

